![molecular formula C6H11Cl2N3O B6323561 1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride CAS No. 1609395-92-7](/img/structure/B6323561.png)

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

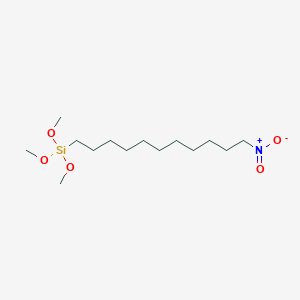

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride (CMODA) is an organic compound that has been used in scientific research for a variety of applications. CMODA is a synthetic compound that is produced in the laboratory and has a variety of biochemical and physiological effects on cells and organisms. CMODA has a wide range of applications in scientific research including in biochemistry, molecular biology, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

Neurokinin-1 Receptor Antagonist : A study highlighted the synthesis of a neurokinin-1 receptor antagonist, emphasizing its high solubility in water and efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

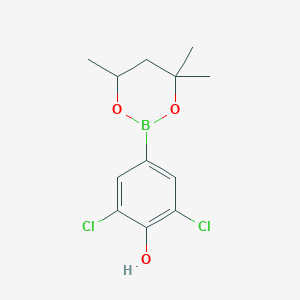

Ring-Fission and C–C Bond Cleavage Reactions : Research explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system (Jäger et al., 2002).

Preparative Studies on N-Benzimidoylsulfilimines : Another study demonstrated that N-Chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride, leading to the formation of 1,2,4-oxadiazoles (Fuchigami & Odo, 1977).

Synthesis of Polyamides and Poly(amide-imide)s : Research included the synthesis of a diamine monomer containing a 1,3,4-oxadiazole ring, used to prepare novel polyamide and poly(amide-imide)s with high thermal stability and fluorescence in the blue region (Hamciuc et al., 2015).

Multifunctional Synthon for Synthesis of Derivatives

- Synthon for 1,2,5-Oxadiazole Derivatives : A study focused on the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, revealing its potential as a multifunctional synthon for synthesizing various derivatives (Stepanov et al., 2019).

Rearrangement Reactions and Synthesis of Compounds

Aziridinylbenzaldoximes Rearrangement : Research explored the rearrangement reactions of aziridinylbenzaldoximes, leading to the formation of various derivatives including 1,2,4-oxadiazoles (Johnson et al., 1996).

Antimicrobial and Anti-HIV Activity : Another study synthesized derivatives of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thiones and tested their in vitro activities against certain bacterial strains and HIV-1 (El-Emam et al., 2004).

Reactions Leading to Acetonitriles and Alkanes : Research described a unique reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to trisubstituted acetonitriles and alkanes (Sağırlı & Dürüst, 2018).

Synthesis of Chromones : A study discussed the synthesis of chromones using 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole and various reactants (Rao et al., 2014).

Rearrangement of α-Oximodimethyl-hydrazones : Research on the rearrangement of α-oximodimethyl-hydrazones of 1,2,4-oxadiazolyl-3-glyoxal led to the formation of various derivatives (Andrianov et al., 1991).

Nucleophilic Substitution Reactions : A study focused on the reactions of 1,1-dimethylhydrazine, methylhydrazine, and hydrazine hydrate with 5-aryl-2-chloromethyl-1,3,4-oxadiazoles, confirming the structures of the final products (Baranov et al., 2005).

properties

IUPAC Name |

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3O.ClH/c1-10(2)4-5-8-6(3-7)11-9-5;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZUMDPFDLHRSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NOC(=N1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.